5,6-DiHETE

Description

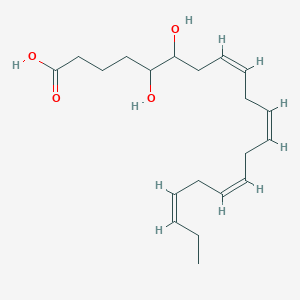

Structure

3D Structure

Properties

CAS No. |

845673-97-4 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5S,6R,8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-/t18-,19+/m1/s1 |

InChI Key |

VPXVODYVPILPRC-CLQAUIESSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@H](CCCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O |

Synonyms |

(±)5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of 5,6 Dihete

Precursor Substrates for 5,6-DiHETE Formation

This compound can be generated from multiple precursor substrates, highlighting its diverse biosynthetic origins within lipid metabolism.

Eicosapentaenoic Acid (EPA)-Derived Epoxyeicosatetraenoic Acids (EEQs)

Eicosapentaenoic acid (EPA), an omega-3 fatty acid, serves as a precursor for a class of compounds known as epoxyeicosatetraenoic acids (EEQs) nih.govtdl.orgmdpi-res.comdaneshyari.com. Cytochrome P450 (CYP) epoxygenases metabolize EPA by converting one of its double bonds into an epoxide, leading to the formation of various EEQ regioisomers, including 5,6-EEQ nih.govmdpi-res.comdaneshyari.com. While the direct enzymatic conversion of 5,6-EEQ to this compound (specifically, 5,6-dihydroxy-eicosatetraenoic acid) is a possible metabolic step, this compound itself has been identified as an EPA-derived dihydroxyeicosatetraenoic acid. Some research suggests that this compound is a possible metabolite produced from EPA following epoxidation of the α-5 double bond.

Arachidonic Acid-Derived Epoxyeicosatrienoic Acids (EETs)

Arachidonic acid (AA), an omega-6 fatty acid, is a major precursor for the formation of this compound. Cytochrome P450 epoxygenases metabolize AA to produce epoxyeicosatrienoic acids (EETs), which include four primary regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET nih.gov. Among these, 5,6-Epoxyeicosatrienoic Acid (5,6-EET) is a direct intermediate in the pathway leading to this compound. The conversion of 5,6-EET to this compound occurs primarily through the action of soluble epoxide hydrolase (sEH), which adds water across the epoxide bond to form the corresponding vicinal diol tdl.org. Additionally, 5,6-EET is chemically unstable and can undergo spontaneous hydrolysis to form this compound and its δ-lactone.

Leukotriene A4 (LTA4) as a Precursor

Leukotriene A4 (LTA4), an unstable allylic epoxide, is another significant precursor for this compound. LTA4 can be converted to 5(S),6(R)-DiHETE through enzymatic hydrolysis catalyzed by mouse liver cytosolic epoxide hydrolase. Furthermore, LTA4 can also undergo non-enzymatic hydrolysis to yield 5S,6R-DiHETE or 5S,6S-DiHETE. The formation of this compound from LTA4 is a recognized pathway in leukotriene metabolism.

Here is a summary of the precursor substrates and their derived intermediates leading to this compound:

| Precursor Substrate | Intermediate Metabolites | Enzymes/Pathway |

| Eicosapentaenoic Acid (EPA) | Epoxyeicosatetraenoic Acids (EEQs), including 5,6-EEQ | Cytochrome P450 Epoxygenases, Epoxide Hydrolysis |

| Arachidonic Acid (AA) | Epoxyeicosatrienoic Acids (EETs), specifically 5,6-EET | Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase (sEH) |

| Leukotriene A4 (LTA4) | 5(S),6(R)-DiHETE, 5(S),6(S)-DiHETE | Epoxide Hydrolase, Non-enzymatic Hydrolysis |

Key Enzymes in this compound Biosynthesis

The enzymatic machinery plays a pivotal role in directing the metabolic flow towards this compound formation.

Cytochrome P450 Epoxygenases (CYP2C, CYP2J isoforms)

Cytochrome P450 (CYP) epoxygenases, particularly isoforms within the CYP2C and CYP2J subfamilies, are critical enzymes in the initial steps of this compound biosynthesis nih.gov. These enzymes catalyze the epoxidation of polyunsaturated fatty acids like arachidonic acid and eicosapentaenoic acid, forming epoxide intermediates nih.govtdl.orgdaneshyari.com.

Formation of 5,6-Epoxyeicosatrienoic Acid (5,6-EET)

A primary function of CYP epoxygenases (e.g., CYP2C and CYP2J families) in the context of this compound biosynthesis is the formation of 5,6-Epoxyeicosatrienoic Acid (5,6-EET) from arachidonic acid nih.govmdpi-res.com. This epoxidation occurs at the 5,6-double bond of arachidonic acid, yielding 5,6-EET as a crucial intermediate. While many CYP enzymes are involved in metabolizing arachidonic acid, the CYP2C and CYP2J subfamilies are prominently recognized for their epoxygenase activity leading to EET formation nih.gov.

Compound Names and PubChem CIDs

Formation of 5,6-Epoxyeicosatetraenoic Acid (5,6-EEQ)

5,6-Epoxyeicosatetraenoic acid (5,6-EEQ) serves as a crucial precursor for this compound in the sEH pathway. These epoxides are biologically active compounds formed by the metabolism of the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of certain cytochrome P450 (CYP) epoxygenases. wikipedia.orgwikipedia.org CYP epoxygenases convert one of the double bonds in EPA to an epoxide, leading to the formation of various eicosatetraenoic acid epoxide regioisomers, including 5,6-EEQ. wikipedia.org

Several CYP subfamilies and individual enzymes are involved in metabolizing EPA to EEQs. In humans, CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, CYP2J2, CYP3A4, and CYP2S1 contribute to EEQ formation. wikipedia.org While 17,18-EEQ is often the principal product, smaller amounts of 5,6-EEQ, 8,9-EEQ, 11,12-EEQ, and 14,15-EEQ isomers are also formed. wikipedia.org Notably, some studies indicate that 5,6-EEQ isomers are generally formed in undetectable or very small amounts by the cited CYPs. wikipedia.org

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis

The soluble epoxide hydrolase (sEH), also known as EPHX2, plays a critical role in the metabolism of epoxy fatty acids, including EEQs, by converting them into their corresponding vicinal diol dihydroxyeicosatetraenoic acids (DiHETEs). wikipedia.orgresearchgate.netmdpi.comnih.gov This enzymatic conversion is generally considered a pathway for inactivating the epoxide precursors, as the diol products are typically less active. wikipedia.org

Within cells, EEQs are rapidly metabolized by sEH to form their corresponding dihydroxy-eicosatetraenoic acid isomers. wikipedia.org Specifically, sEH converts 5,6-EEQ isomers into this compound isomers. wikipedia.org This process involves the hydrolysis of the epoxide ring, resulting in the introduction of two hydroxyl groups. The resulting diHETE products, like their epoxide precursors, are mixtures of enantiomers. wikipedia.org For instance, sEH converts 17,18-EEQ to a mixture of 17(R),18(R)-diHETE and 17(S),18(S)-diHETE. wikipedia.org The conversion of epoxyeicosatrienoic acids (EETs) and other epoxy-metabolites to their diols by sEH is a main biotransformation pathway in many cells. mdpi.comnih.gov

Research suggests that omega-3 fatty acid epoxides, such as EEQs and EPAs, are preferred substrates for sEH compared to epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid. wikipedia.org However, some findings indicate that this compound, along with 4,5-DiHDPE and 5,6-DiHETrE, were not detectable in certain human samples, suggesting that their corresponding epoxy fatty acid precursors might be hydrolyzed at a much slower rate by human sEH. mdpi.com This observation is consistent with prior in vitro studies showing that epoxides located closest to the carboxylic acid are hydrolyzed at the lowest velocity by human sEH. mdpi.com

Lipoxygenase (LOX) Pathways in LTA4 Hydrolysis

Another significant route for the generation of this compound involves the metabolism of leukotriene A4 (LTA4) through lipoxygenase pathways, which can occur both enzymatically and non-enzymatically.

Leukotriene A4 (LTA4) is an unstable epoxide that can undergo spontaneous, non-enzymatic hydrolysis. caymanchem.commdpi.comjabonline.injabonline.inscbt.comd-nb.infocaymanchem.com This non-enzymatic breakdown of LTA4 yields various dihydroxy products, including this compound isomers, such as 5(S),6(R)-DiHETE and 5(S),6(S)-DiHETE, as well as 5,12-DiHETE. caymanchem.comjabonline.injabonline.inscbt.comd-nb.info The formation of 5(S),6(S)-DiHETEs from 5-hydroperoxyeicosatetraenoic acid (5-HPETE) in the presence of 5-LOX, with characteristic absorption maxima at 271 nm, suggests the formation of 5,6-LTA4 and its subsequent non-enzymatic hydrolysis to diHETEs. jabonline.in

The enzyme 5-lipoxygenase (5-LOX) plays a dual role in the biosynthesis of leukotrienes. Initially, 5-LOX catalyzes the oxygenation of arachidonic acid (AA) to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). jabonline.injabonline.inwikipedia.orgmdpi.comuniprot.orgacs.org Subsequently, 5-LOX can further metabolize 5-HPETE to its epoxide, 5S,6S-epoxy-eicosatetraenoic acid, which is also known as Leukotriene A4 (LTA4). wikipedia.orguniprot.org This second step, the conversion of 5-HPETE to 5,6-LTA4, demonstrates the dual 5- and 8-LOX activity of the enzyme, effectively acting as a 5,6-LTA4 synthase. jabonline.injabonline.in The formation of 5,6-LTA4 from 5-HPETE requires this 8-LOX activity. jabonline.injabonline.in The unstable 5,6-LTA4 formed can then be further modified into other leukotrienes or undergo non-enzymatic hydrolysis into 5,6- or 5,12-DiHETEs, particularly under in vitro conditions. jabonline.injabonline.in

Compound Names and PubChem CIDs

Stereochemical Considerations in this compound Isomer Formation (e.g., 5S,6R-DiHETE, 5S,6S-DiHETE)

The formation of this compound involves stereochemical considerations, leading to the generation of distinct isomers, most notably 5S,6R-DiHETE and 5S,6S-DiHETE. The stereochemistry of these dihydroxy compounds is largely determined by the nature of their precursors and the enzymatic or non-enzymatic processes involved in their synthesis.

When 5,6-EET is formed by cytochrome P450 epoxygenases, these enzymes typically generate both R/S enantiomers at the epoxide position lipidmaps.org. Subsequent hydrolysis of these EETs by soluble epoxide hydrolase generally results in mixtures of enantiomers lipidmaps.org. While specific details on the exact R/S ratios for this compound derived from 5,6-EET were not extensively detailed, the principle suggests a mixture of stereoisomers.

A more defined stereochemical outcome is observed in the hydrolysis of Leukotriene A4 (LTA4). LTA4, being an unstable allylic epoxide, can undergo hydrolysis to yield 5S,6R-DiHETE and 5S,6S-DiHETE mitoproteome.orgmetabolomicsworkbench.org. Research indicates that mouse liver cytosolic epoxide hydrolase specifically catalyzes the conversion of LTA4 to the 5(S),6(R)-DiHETE isomer nih.gov. In certain contexts, higher levels of 5,6-DiHETEs, resulting from non-enzymatic hydrolysis of LTA4, suggest a preferential attack of water at carbon-6 of LTA4 guidetopharmacology.org.

These specific stereoisomers can further participate in downstream metabolic pathways. For instance, 5S,6R-DiHETE can react with human 12-lipoxygenase (h12-LOX) to generate Lipoxin A4 (LxA4), while 5S,6S-DiHETE can lead to the formation of 6S-LxA4 metabolomicsworkbench.org. The distinct stereochemical configurations can influence their biological activities, as exemplified by 5(S),6(R)-DiHETE acting as a weak LTD4 receptor agonist and inducing guinea pig ileum contraction nih.govdelta-f.com. The table below outlines the stereoisomers of this compound and their formation pathways.

| Isomer | Formation Pathway(s) | Key Enzymes/Conditions | Notes on Stereochemistry |

|---|---|---|---|

| 5S,6R-DiHETE | Hydrolysis of LTA4 | Mouse liver cytosolic epoxide hydrolase; Non-enzymatic hydrolysis of LTA4 | Enzymatically formed from LTA4 with specific stereochemistry; also formed non-enzymatically as part of a mixture. mitoproteome.orgnih.govmetabolomicsworkbench.org |

| 5S,6S-DiHETE | Non-enzymatic hydrolysis of LTA4 | Non-enzymatic hydrolysis of LTA4 | Formed non-enzymatically as part of a mixture alongside 5S,6R-DiHETE. mitoproteome.orgmetabolomicsworkbench.org |

| General this compound (mixture) | Hydrolysis of 5,6-EET | Soluble epoxide hydrolase; Spontaneous decomposition of 5,6-EET | CYP450 enzymes typically produce R/S enantiomers of EETs, leading to enantiomeric mixtures of DiHETEs upon hydrolysis. wikipedia.orglipidmaps.orguni.lufishersci.calipidmaps.org |

Metabolic Fates and Biotransformation of 5,6 Dihete

Conversion to Lactone Derivatives (e.g., 5,6-DiHETE Lactone/EPA-L, 5,6-DHET δ-lactone)

This compound can undergo intramolecular cyclization to form lactone derivatives. The this compound lactone, also identified as (±)5(6)-DiHETE lactone, is characterized as a 1,5 cyclic ester derived directly from (±)5(6)-DiHETE. uni.lumetabolomicsworkbench.org This specific lactone formation is a valuable characteristic, as the selective capacity of (±)5(6)-DiHETE to form this lactone can be leveraged for its precise quantification in biological samples. uni.lu

A related compound, 5,6-EET, demonstrates rapid lactonization in aqueous solutions, converting into the more stable 5,6-δ-DHTL (5,6-dihydroxytrienoic lactone) isomer. nih.govnih.gov Similarly, 5,6-EEQ, an epoxide derived from EPA, is known to be unstable under physiological conditions and consequently converts into this compound lactone, also referred to as EPA-L. nih.gov While these lactone forms represent important metabolic products, the specific biological activity of (±)5(6)-DiHETE lactone itself is not yet documented. uni.lu

Further Enzymatic Modifications

This compound and its related intermediates are subject to further enzymatic processing, particularly by lipoxygenase enzymes, which can lead to the formation of other bioactive lipid mediators.

The 5S,6R-diHETE epimer, a specific stereoisomer of this compound, serves as a substrate for human 12-lipoxygenase (h12-LOX). This enzymatic action facilitates the generation of Lipoxin A4 (LxA4), a specialized pro-resolving mediator. caymanchem.comchem960.com Beyond direct modification of this compound, h12-LOX, in conjunction with h5-LOX, is also involved in the sequential oxidation of arachidonic acid, leading to the biosynthesis of other dihydroxyeicosatetraenoic acids, such as 5S,12S-diHETE. researchgate.net

Human 15-lipoxygenase-2 (h15-LOX-2) plays a crucial role in the biotransformation of this compound. This enzyme is capable of converting this compound into LxA4, highlighting its potential to "class-switch" pro-inflammatory products derived from h5-LOX into anti-inflammatory counterparts. caymanchem.comchem960.compnas.orglipidmaps.org The enzyme exhibits strict regio-specificity, predominantly catalyzing hydroperoxidation at the C15 position. caymanchem.com

Research has also investigated the lipoxin synthase activity of various mammalian ALOX15 orthologs using different substrates. When 5S,6(S/R)-DiHETE was used as a substrate, 15-lipoxygenating ALOX15 orthologs demonstrated a higher lipoxin A4 synthesizing capacity compared to 12-lipoxygenating orthologs. caymanchem.com

Table 1: Relative Lipoxin Synthase Activity of Mammalian ALOX15 Orthologs with 5S,6(S/R)-DiHETE as Substrate caymanchem.com

| ALOX15 Ortholog Type | Substrate | Lipoxin A4 Synthesizing Capacity (Relative to Human ALOX15) |

| 15-lipoxygenating | 5S,6(S/R)-DiHETE | Higher (e.g., Human ALOX15 set at 100%) caymanchem.com |

| 12-lipoxygenating | 5S,6(S/R)-DiHETE | Lower (approximately 10-fold lower than 15-lipoxygenating orthologs) caymanchem.com |

Relative Biological Activity of Diol Metabolites versus Epoxide Precursors

Traditionally, diol metabolites, including DiHETEs, have been largely perceived as possessing diminished biological activity compared to their epoxide precursors, such as epoxyeicosatrienoic acids (EETs) and epoxyeicosatetraenoic acids (EEQs). lipidmaps.orgclinisciences.comnih.gov The conversion of epoxides to their corresponding diols by soluble epoxide hydrolase (sEH) is often considered a primary pathway for their inactivation. lipidmaps.orgnih.gov

However, contemporary research is increasingly acknowledging that lipid vicinal diols exhibit distinct and significant biological activities of their own. These metabolites have been implicated in promoting inflammation, facilitating brown fat adipogenesis, and exciting neurons through the modulation of ion channel activity, even at low concentrations. nih.govjst.go.jp Furthermore, these diols can exert effects that counterbalance those of their epoxide precursors; for example, while epoxy fatty acids (EpFAs) are known to resolve inflammation and alleviate pain, certain diols can, through opposing mechanisms, promote inflammation and pain. nih.govjst.go.jp

Specifically, for this compound, its biological activity was initially not extensively documented. glpbio.comnih.gov Nevertheless, recent studies have established this compound as a bioactive lipid derived from EPA that effectively inhibits vascular hyperpermeability during inflammatory responses. nih.gov In experimental models, this compound has been shown to attenuate histamine-induced inflammation, including the reduction of vascular dilation and hyperpermeability. nih.gov In human umbilical vein endothelial cells (HUVECs), treatment with this compound inhibited histamine-induced disruption of the endothelial barrier and suppressed nitric oxide (NO) production, primarily by mitigating increases in intracellular Ca2+ concentrations. nih.gov Notably, this compound has been identified as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel. Its administration has been demonstrated to accelerate the healing of colitis by inhibiting inflammatory responses, including the reduction of edema formation and leukocyte infiltration in inflamed colon tissue. nih.gov

Cellular and Molecular Mechanisms of Action of 5,6 Dihete

Modulation of Intracellular Signaling Pathways

Potential Interactions with MAPK/ERK and PI3K/Akt Pathways

While the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are critical signaling cascades involved in cell proliferation, survival, differentiation, and inflammation, direct evidence detailing the specific interactions or modulation of these pathways by 5,6-DiHETE was not explicitly identified in the provided research findings. Studies frequently investigate these pathways in the context of broader inflammatory or cellular responses, but a direct mechanistic link or modulatory effect of this compound on MAPK/ERK or PI3K/Akt was not found in the search results.

Ion Channel Modulation

This compound significantly influences cellular function through its modulation of specific ion channels, particularly Transient Receptor Potential Vanilloid 4 (TRPV4) channels and Calcium-Activated Potassium Channels (KCa3.1).

A prominent mechanism of action for this compound is its antagonistic effect on Transient Receptor Potential Vanilloid 4 (TRPV4) channels. This compound has been identified as a novel endogenous TRPV4 antagonist researchgate.netnih.govjst.go.jp. This antagonism is crucial in its ability to suppress various inflammatory responses. For instance, this compound has been shown to inhibit GSK1016790A-induced Ca²⁺ influx in HEK293T cells that overexpress TRPV4 researchgate.netnih.govjst.go.jp. This reduction in intracellular calcium concentration is a key event in mitigating downstream signaling.

Furthermore, this compound can suppress histamine-induced vascular hyperpermeability by inhibiting the increase in intracellular Ca²⁺ in vascular endothelial cells, a process mediated by its antagonistic action on TRPV4 channels researchgate.netjst.go.jpfrontiersin.org. In in vitro studies, 1 µM of this compound was observed to abolish the disruption of endothelial cell-barrier formation induced by the TRPV4 agonist GSK1016790A (50 nM) in Human Umbilical Vein Endothelial Cells (HUVECs) researchgate.netjst.go.jp. These findings collectively indicate that this compound inhibits TRPV4-mediated signaling within cells, contributing to its anti-inflammatory properties researchgate.netjst.go.jp.

Regarding Calcium-Activated Potassium Channels, specifically KCa3.1 (intermediate-conductance Ca²⁺/calmodulin-regulated K⁺ channels), research indicates that this compound does not produce appreciable inhibitory effects on these channels plos.orgnih.govplos.org. In studies utilizing inside-out patch-clamp experiments on Ca²⁺-activated hKCa3.1 channels in HEK-293 cells, this compound, along with 5,6-EET, 8,9-EET, and saturated arachidic acid, had no significant impact on channel activity plos.orgnih.govplos.org. This suggests that while this compound is active on TRPV4, its direct modulation of KCa3.1 channels appears to be limited or absent under the tested conditions.

Influence on Gene Expression and Transcriptional Activity (AHR-mediated)

This compound plays a significant role in influencing gene expression and transcriptional activity through its interaction with the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor involved in various physiological processes and responses to environmental compounds acs.orgnih.govresearchgate.netresearchgate.net.

Studies have demonstrated that this compound isomers are capable of directly binding to and activating the AHR, leading to the formation of a DNA-binding species in vitro acs.orgnih.govresearchgate.netresearchgate.netnorthwestern.edu. Various metabolites, including different this compound products, have been screened and found to elicit a significant level of AHR transcriptional activity acs.orgnih.govresearchgate.netresearchgate.net. Interestingly, "aged" preparations of this compound isomers have been observed to produce an enhanced level of AHR activation and demonstrate an increased binding affinity for the receptor acs.orgnih.govresearchgate.netresearchgate.net. This suggests that structural modifications over time might influence their potency as AHR ligands. This direct interaction highlights a connection between AHR activation and inflammatory signaling molecules produced by the 5-lipoxygenase pathway acs.orgnih.govresearchgate.netresearchgate.net. The AHR is known to regulate gene expression even in the absence of environmental toxicants, suggesting a physiological role for endogenous ligands like this compound in modulating cellular processes nih.gov.

Physiological and Pathophysiological Roles of 5,6 Dihete in Pre Clinical Models

Vascular System Homeostasis and Dysfunction

The vascular system relies on a delicate balance to maintain tissue homeostasis. Dysregulation in this system can contribute to various inflammatory diseases. 5,6-DiHETE plays a crucial role in maintaining vascular integrity and modulating vascular responses.

Attenuation of Vascular Hyperpermeability in Inflammatory Conditions

Research indicates that this compound effectively attenuates vascular hyperpermeability, a hallmark of inflammatory conditions. In mouse ear models, pretreatment with this compound inhibited histamine-induced inflammation, specifically reducing vascular dilation and hyperpermeability nih.govnih.govresearchgate.net. This inhibitory effect is primarily mediated by the suppression of increased intracellular Ca²⁺ concentrations within endothelial cells nih.govnih.gov. These findings suggest that this compound could represent a novel pharmacological strategy for managing inflammatory diseases nih.govnih.gov.

Effects on Endothelial Barrier Function

The integrity of the endothelial barrier is critical for regulating substance exchange between blood and tissues. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound inhibits histamine-induced disruption of the endothelial barrier nih.govnih.gov. Furthermore, it has been shown to inhibit the production of nitric oxide (NO) in HUVECs in response to histamine (B1213489) nih.govnih.gov. Pretreatment with this compound (0.1–1 µM for 30 minutes) significantly inhibited endothelial barrier disruption induced by GSK1016790A, a transient receptor potential vanilloid 4 (TRPV4) agonist researchgate.netresearchgate.net. This suggests a role for this compound in stabilizing the endothelial barrier, potentially through its antagonistic action on TRPV4 channels researchgate.netresearchgate.net.

Modulation of Vascular Dilation and Smooth Muscle Contractility

The influence of this compound extends to the modulation of vascular tone. In studies involving isolated mouse aortae, this compound treatment did not directly affect vascular contraction induced by norepinephrine (B1679862) but significantly attenuated acetylcholine-induced vascular relaxation nih.govnih.govresearchgate.netresearchgate.net. Although this compound directly decreased endothelial cell activation, it did not directly influence smooth muscle contractility nih.gov. However, its modulation of endothelial cell-specific Ca²⁺ channels indirectly contributes to the attenuation of smooth muscle cell dilation nih.gov. Pre-treatment with 0.1 µg of this compound significantly inhibited the histamine-induced increase in arterial diameter researchgate.net.

Role of this compound Lactone in Hypertensive Microvascular Dilation

Beyond this compound itself, its lactone form, this compound lactone (EPA-L), derived from eicosapentaenoic acid, plays a significant role in mediating hypertensive microvascular dilation nih.govmigal.org.ilmigal.org.il. Administration of EPA-L to hypertensive rats resulted in a notable decrease in blood pressure and an improvement in microvascular relaxation nih.gov. This endothelium-dependent vasodilation is mediated by the activation of the G-protein-coupled receptor (GPR)-phospholipase C (PLC)-inositol trisphosphate (IP₃) signaling pathway, which subsequently triggers calcium-dependent potassium flux in human endothelial cells nih.gov. Another related lactone, 5,6-δ-dihydroxyeicosatrienoic acid lactone (5,6-δ-DHTL), a stable metabolite of arachidonic acid, has also been identified as a potential endothelium-derived hyperpolarizing factor (EDHF) that mediates microvascular dilation migal.org.ilcaymanchem.com.

Immunomodulation and Inflammatory Processes

This compound is recognized as a potent anti-inflammatory lipid mediator medchemexpress.comjst.go.jpresearchgate.net. It is particularly notable for its increased production in inflamed colon tissue during the healing phase of colitis researchgate.netjst.go.jpresearchgate.net.

Anti-Inflammatory Activities in Murine Colitis Models

Extensive research in murine models of colitis, specifically dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, has highlighted the significant anti-inflammatory activities of this compound. Both oral and intraperitoneal administration of this compound have been shown to promote the healing process of DSS-induced colitis researchgate.netjst.go.jpresearchgate.netfrontiersin.orgsemanticscholar.orgresearchgate.net. This therapeutic effect includes the amelioration of clinical symptoms such as weight loss and diarrhea jst.go.jpsemanticscholar.org.

Histological assessments of colon tissue from DSS-induced colitis mice treated with this compound revealed a significant reduction in inflammatory markers. These improvements included inhibited edema formation, decreased leukocyte infiltration, reduced mucosal erosion, diminished submucosal edema, and fewer cryptal abscesses researchgate.netjst.go.jpsemanticscholar.orgresearchgate.net.

The anti-inflammatory actions of this compound are, at least in part, attributed to its antagonistic interaction with transient receptor potential vanilloid 4 (TRPV4) channels researchgate.netresearchgate.netjst.go.jpresearchgate.netfrontiersin.org. In vitro studies have demonstrated that this compound (1 µM for 10 minutes) reduced TRPV4 agonist (GSK1016790A, 50 nM)-induced intracellular Ca²⁺ increases in HEK293T cells overexpressing TRPV4 researchgate.netresearchgate.net. This suggests that this compound mediates its anti-inflammatory effects by modulating TRPV4-dependent signaling pathways.

The following table summarizes key findings related to this compound's effects in murine colitis models:

Table 1: Effects of this compound Administration on DSS-Induced Colitis in Mice

| Parameter Assessed | Vehicle-Treated DSS Colitis Mice | This compound Treated DSS Colitis Mice (150 µg/kg/day) | This compound Treated DSS Colitis Mice (600 µg/kg/day) | Reference |

| Total Histological Score (Day 14) | (Higher, specific value not explicitly stated, but implied worse) | 5.9 ± 0.9 (Significantly lower than vehicle) | 5.1 ± 0.6 (Significantly lower than vehicle, stronger effect) | semanticscholar.org |

| Cryptitis Score (Day 14) | 1.8 ± 0.1 | 1.3 ± 0.3 (Slight decrease) | 0.6 ± 0.3 (Significant decrease) | semanticscholar.org |

| Diarrhea Symptoms | Deteriorated, peaked on Day 5 | Accelerated recovery | Accelerated recovery (stronger effect) | semanticscholar.org |

| Colon Inflammation | Severe (granulocyte infiltration, mucosal erosion, submucosal edema, cryptal abscesses) | Significantly ameliorated | Significantly ameliorated (stronger effect) | semanticscholar.org |

| Edema Formation | Present | Inhibited | Inhibited | researchgate.net |

| Leukocyte Infiltration | Present | Inhibited | Inhibited | researchgate.net |

Table 2: Plasma Concentration and Half-Life of Orally Administered this compound in Mice

| Oral Dose (µg/kg) | Peak Plasma Concentration (ng/mL) at 0.5 h | Estimated Half-Life (h) | Reference |

| 150 | 25.05 | 1.25–1.63 | semanticscholar.org |

| 600 | 44.79 | 1.25–1.63 | semanticscholar.org |

Promotion of Colitis Healing and Resolution

This compound plays a significant role in promoting the healing and resolution of colitis in pre-clinical models. Studies in murine models of dextran sodium sulfate (DSS)-induced colitis have shown that the concentration of this compound significantly increases in colon tissue during the healing phase of the disease nih.govresearchgate.netresearchgate.netresearchgate.net.

Administration of exogenous this compound has been demonstrated to accelerate recovery from DSS-induced colitis. Both intraperitoneal and oral administration of this compound promoted the healing process, leading to amelioration of symptoms such as weight loss and diarrhea researchgate.netresearchgate.net. Pathological studies further revealed that this compound administration inhibited key inflammatory markers, including edema formation and leukocyte infiltration in inflamed colon tissue researchgate.netresearchgate.net. The therapeutic effects of this compound in colitis healing are, at least in part, attributed to its antagonistic action against transient receptor potential vanilloid 4 (TRPV4) channels, which subsequently inhibits intracellular Ca²⁺ increases associated with inflammation researchgate.netresearchgate.netresearchgate.netdovepress.com.

Table 1: Effects of this compound Administration on DSS-Induced Colitis in Mice

| Administration Route | Dose (µg/kg/day) | Effect on Colitis Symptoms | Effect on Colon Inflammation | Proposed Mechanism | Reference |

| Intraperitoneal | 50 | Promoted recovery from weight loss and diarrhea | Inhibited edema and leukocyte infiltration | TRPV4 antagonism, inhibiting intracellular Ca²⁺ increase | researchgate.netresearchgate.net |

| Oral | 150, 600 | Dose-dependently suppressed diarrhea | Dose-dependently ameliorated colon inflammation | TRPV4 antagonism, inhibiting intracellular Ca²⁺ increase | researchgate.netresearchgate.net |

Modulation of Endothelial Cell Activation in Inflammation

This compound exhibits novel anti-inflammatory activity within the vasculature, primarily by modulating endothelial cell activation during inflammatory processes nih.govnih.gov. It has been shown to attenuate vascular hyperpermeability, a hallmark of inflammation nih.govresearchgate.netnih.govresearchgate.netpnas.org.

The mechanism underlying this effect involves the inhibition of histamine-induced endothelial barrier disruption and the reduction of nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs) nih.govresearchgate.netnih.gov. Crucially, this compound inhibits histamine-induced increases in intracellular Ca²⁺ concentrations in HUVECs, a key event in vascular hyperpermeability nih.govresearchgate.netnih.gov. Furthermore, in isolated mouse aortas, this compound was observed to attenuate acetylcholine-induced vascular relaxation, indicating its broader influence on vascular tone during inflammatory conditions nih.govresearchgate.netnih.gov.

Conversion to Anti-Inflammatory Precursors (e.g., Lipoxins) by h15-LOX-2

Human 15-lipoxygenase-2 (h15-LOX-2) plays a critical role in the metabolic fate of this compound by converting it into anti-inflammatory precursors, specifically Lipoxin A4 (LxA4) nih.govresearchgate.netescholarship.org. This enzymatic conversion highlights h15-LOX-2's capacity to "class-switch" pro-inflammatory mediators, such as this compound and 5-HETE (5-hydroxyeicosatetraenoic acid), into specialized pro-resolving mediators (SPMs) like lipoxins nih.gov. Lipoxins, including LxA4 and Lipoxin B4 (LXB4), are bioactive autacoid metabolites of arachidonic acid that are crucial for the resolution of inflammation researchgate.netwikipedia.orgnih.gov. The conversion of 5S,6R-DiHETE to Lipoxin A4 by h15-LOX-2 has been confirmed through chromatographic and spectroscopic analyses, underscoring a significant pathway for the generation of pro-resolving lipid mediators researchgate.net.

Renal Physiology and Function

Effects on Preglomerular Vasculature

In the context of renal physiology, the direct effects of this compound on the preglomerular vasculature appear to be limited. Studies utilizing in vitro blood-perfused juxtamedullary nephron preparations have shown that this compound, along with 11,12-DiHETE, had no discernible effect on the diameters of interlobular and afferent arterioles at concentrations up to 1 microM researchgate.netnih.gov. This contrasts with its epoxide precursor, 5,6-epoxyeicosatrienoic acid (5,6-EET), which exhibited vasoconstrictor effects on these renal microvessels researchgate.netnih.gov. These findings suggest that while its precursor may directly influence renal vascular tone, this compound itself does not directly modulate the diameter of preglomerular arterioles at the tested concentrations.

Nervous System Function and Neurobiological Impact

Role in Brain Oxylipin Profile Modulation

This compound is an oxylipin that has been identified in the brain and its levels can be modulated in various neurobiological contexts csic.esscispace.com. Research in Caenorhabditis elegans models of neurodegeneration, particularly those expressing amyloid-beta (Aβ) and/or tau proteins, has revealed that this compound levels are consistently upregulated csic.esbiorxiv.orgmsu.edu.

In acid sphingomyelinase deficient (ASMko) mice, a model for certain neurological conditions, EPA-derived this compound concentrations were found to be significantly elevated compared to wild-type mice. Specifically, this compound levels were 78% higher in female ASMko mice and 140% higher in male ASMko mice csic.es. Furthermore, this compound has been observed to be increased in the serum oxylipin profile of non-diabetic individuals with Alzheimer's Disease (AD), although this observation did not remain statistically significant after rigorous adjustment for multiple comparisons mdpi.com. It is worth noting that in quantitative profiling methods for oxylipins in neurodegenerative diseases, this compound (and 5,6-DiHETrE) exhibited less favorable accuracy and precision, possibly due to their susceptibility to intramolecular lactonization nih.gov.

Table 2: Modulation of Brain this compound Levels in Pre-Clinical Neurodegeneration Models

| Model System | Condition/Genotype | Change in this compound Level | Reference |

| C. elegans | Aβ/Tau expression | Consistently upregulated | csic.esbiorxiv.orgmsu.edu |

| ASMko Mice (Female) | ASMko | 78% higher vs. WT | csic.es |

| ASMko Mice (Male) | ASMko | 140% higher vs. WT | csic.es |

Analytical Methodologies for 5,6 Dihete Quantification and Identification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is widely regarded as an ideal technique for the quantification of bioactive lipids like 5,6-DiHETE due to significant advancements in chromatographic resolution and mass spectrometer sensitivity caymanchem.com. This hyphenated technique combines the separation power of liquid chromatography with the high specificity and detection capabilities of tandem mass spectrometry, allowing for the simultaneous analysis of numerous analytes in a single run caymanchem.com. Its advantages include high specificity through unique mass transitions and the capacity for multiplexed quantification of hundreds of analytes caymanchem.com.

Ultra Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS) represents a significant advancement in the analysis of oxylipins, including this compound lcms.cznih.govnih.govlipidmaps.org. UPLC systems offer enhanced chromatographic resolution, superior sensitivity, improved reproducibility, and significantly faster separation times compared to conventional HPLC nih.govlipidmaps.org. For instance, comprehensive UPLC-MS/MS methods have been developed that can separate and monitor a large panel of eicosanoids, including this compound, within a short analytical run, such as 5 minutes for 184 eicosanoids nih.govlipidmaps.org.

Typical chromatographic conditions for UPLC-MS/MS analysis of oxylipins involve reversed-phase columns and gradient elution programs. Mobile phases commonly consist of aqueous solutions containing a small percentage of an acid, such as 0.1% acetic acid or formic acid (solvent A), combined with organic solvents like acetonitrile, isopropanol, or methanol (B129727) (solvent B) nih.govlipidmaps.orgnih.govtheses.cz. This mobile phase composition helps in maintaining the fatty acids in a protonated state, enhancing their retention and improving separation theses.cz.

Tandem Mass Spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, provides the high specificity and sensitivity required for the selective detection and accurate quantification of this compound caymanchem.comnih.govnih.govlipidmaps.orgub.edulipidmaps.orglipidmaps.org. In MRM, specific precursor ions are selected and fragmented, and then characteristic product ions are monitored, ensuring high selectivity by minimizing interference from co-eluting compounds caymanchem.comub.edu.

For this compound, common MRM transitions have been established. The precursor ion typically has a mass-to-charge ratio (m/z) of 335, corresponding to the deprotonated molecule [M-H]-. Various product ions have been reported, with m/z 145 being a frequently used transition caymanchem.combiomol.comcaymanchem.com. Other reported product ions include m/z 163 for 5(S),6(R)-DiHETE and 5(S),6(S)-DiHETE, and m/z 115 nih.govlipidmaps.orglipidmaps.orglipidmaps.org. The selection and optimization of these transitions, along with parameters such as declustering potential (DP) and collision energy (CE), are critical for achieving optimal sensitivity and specificity, typically determined by infusing commercial standards directly into the mass spectrometer lipidmaps.orgub.edunih.gov.

It has been noted that this compound, along with some other oxylipins, can exhibit less favorable accuracy and precision in analysis due to its susceptibility to intramolecular lactonization nih.govbiorxiv.org. The formation of this compound lactone (PubChem CID: 18343), a 1,5 cyclic ester, can be leveraged for specific quantification of this compound in biological samples caymanchem.com.

Table 1: Representative MRM Transitions for this compound and Related Oxylipins in Negative ESI

| Analyte (Isomer) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Reference |

| This compound | 335 | 145 | -29 | -50 | caymanchem.comnih.govlipidmaps.orgbiomol.comcaymanchem.com |

| 5(S),6(R)-DiHETE | 335 | 163 | - | - | lipidmaps.orglipidmaps.org |

| 5(S),6(S)-DiHETE | 335 | 163 | - | - | lipidmaps.orglipidmaps.org |

Note: Collision energy and declustering potential values may vary depending on the specific mass spectrometer instrument and method optimization.

Research findings indicate that the limits of detection (LOD) and limits of quantification (LOQ) for this compound can range, with one study reporting an LOD of 5 nM and an LOQ of 10 nM biorxiv.org. Another study reported LLOD (lower limit of detection) ranging from 0.01–15 ng/ml and LLOQ (lower limit of quantification) from 0.03–31 ng/ml for various eicosanoids including this compound ub.edu. For UPLC-MS/MS methods, sensitivity can reach picogram levels for most compounds nih.gov.

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical step in the accurate quantification of this compound and other oxylipins from complex biological matrices such as plasma, tissue homogenates, and cell cultures caymanchem.comlcms.cznih.govlipidmaps.orgub.edu. The goal of sample preparation is to isolate and concentrate the analytes of interest while removing interfering matrix components that can cause ion suppression or enhancement in mass spectrometry caymanchem.com. To minimize degradation and loss, samples should be handled on ice, and antioxidants like butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) are commonly added nih.govlipidmaps.orgbiorxiv.org.

Solid-Phase Extraction (SPE) is a widely utilized and preferred technique for the extraction and clean-up of oxylipins from biological samples lcms.cznih.govnih.govlipidmaps.orgub.educaymanchem.comshimadzu.com. SPE offers several advantages over traditional liquid-liquid extraction (LLE), including being more rapid, requiring less solvent, and providing greater selectivity in removing impurities lipidmaps.orgcaymanchem.com. This selectivity is particularly beneficial for improving the detection of low-level eicosanoids in biological matrices lipidmaps.org.

Common SPE cartridges used for oxylipin extraction include Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18 reversed-phase cartridges nih.govlipidmaps.orgub.edubiorxiv.org. The general SPE protocol involves conditioning the cartridge, loading the prepared sample, washing the cartridge to remove hydrophilic interferences, and then eluting the target analytes with an appropriate organic solvent (e.g., methanol, ethyl acetate) nih.govlipidmaps.orgbiorxiv.org. The eluted fraction is typically dried under a gentle stream of nitrogen or vacuum and then reconstituted in a small volume of LC mobile phase for subsequent analysis nih.govlipidmaps.orglipidmaps.org. Recovery rates for mono- and di-hydroxy eicosanoids using SPE can be excellent, often between 75% and 100% lipidmaps.org.

For LC-MS analysis of fatty acids like this compound, derivatization is generally not a mandatory step, as the carboxyl group allows for efficient ionization in negative electrospray ionization (ESI) mode theses.cz. However, derivatization can be employed for specific purposes, such as enhancing detection sensitivity with certain ionization techniques or enabling chiral separation of stereoisomers.

Pentafluorobenzyl (PFB) esters, for example, are well-known derivatization agents primarily used to increase the volatility and thermal stability of compounds for Gas Chromatography-Mass Spectrometry (GC-MS) analysis caymanchem.comtheses.czmdpi.comuni-wuppertal.de. While less common for LC-MS, PFB derivatization has been reported in conjunction with LC-APCI-MS (Atmospheric Pressure Chemical Ionization-Mass Spectrometry) in Selected Reaction Monitoring (SRM) mode for the chiral separation of related diHETEs, such as 5,15-diHETE researchgate.net. This approach can enhance both selectivity and sensitivity by reducing background signals, particularly with electron-capture APCI uni-wuppertal.de. Furthermore, the unique property of this compound to form a 1,5-lactone (this compound lactone) can be exploited as a specific derivatization strategy for its quantification in biological samples caymanchem.com.

Application of Stable-Isotope Labeled Internal Standards

The use of stable-isotope labeled internal standards is a fundamental and critical component for achieving accurate and reproducible quantification of this compound and other oxylipins in LC-MS/MS-based lipidomics lcms.cznih.govlipidmaps.orgub.edulipidmaps.orgbiomol.combiorxiv.org. These internal standards are chemically and structurally identical to the target analytes but possess a different molecular weight due to the incorporation of stable isotopes (e.g., deuterium, ¹³C) lipidmaps.orgbiomol.com.

Their primary function is to compensate for potential analyte losses that can occur at various stages of the analytical workflow, including sample preparation (e.g., extraction efficiency, adsorption to surfaces), chromatographic variations, and matrix effects (ion suppression or enhancement) during mass spectrometric detection nih.govlipidmaps.orgbiomol.com. By adding the internal standard to the sample as early as possible, ideally before any processing, the ratio of the endogenous analyte to its internal standard is established, allowing for accurate quantification even if some loss occurs nih.govlipidmaps.orgbiomol.combiorxiv.org.

For optimal results, a deuterated analogue of the specific analyte (e.g., d-labeled this compound) is the ideal internal standard, as it mimics the behavior of the endogenous compound most closely throughout the entire analytical process lipidmaps.orgbiomol.com. In situations where a specific deuterated analogue is not commercially available, a structurally similar deuterated eicosanoid is often employed as a "Type I" internal standard, added before solid-phase extraction, to account for extraction recovery and general analyte behavior lipidmaps.orgbiorxiv.org. Additionally, a "Type II" internal standard, such as a synthetic compound like CUDA, may be added just before LC-MS/MS injection to normalize for instrumental variations and injection volume differences biorxiv.org.

Method Validation and Performance Characteristics (e.g., Sensitivity, Specificity)

The reliable quantification and identification of this compound in research settings necessitate rigorous method validation, focusing on key performance characteristics such as sensitivity, specificity, accuracy, and precision. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for analyzing eicosanoids, including this compound, owing to its superior sensitivity and specificity compared to other techniques like gas chromatography-mass spectrometry (GC-MS) or immunoassays ub.edulipidmaps.orgnih.govsciex.com. While immunoassays offer high sensitivity, they often lack the specificity required for complex biological matrices sciex.commdpi.com. GC-MS methods have also been employed, sometimes reporting lower limits of quantification (LLOQs) that are several-fold better than LC-MS/MS, but LC-MS/MS remains preferred for its versatility in multi-analyte profiling mdpi.com.

Sensitivity (Limit of Detection and Quantification)

Sensitivity, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), is a critical parameter for this compound due to its typically low endogenous levels in biological samples. LC-MS/MS methods have demonstrated remarkable sensitivity for eicosanoids. For instance, studies employing LC-MS/MS for dihydroxyeicosatetraenoic acids (DHETs), including this compound, have reported LODs ranging from 0.01 to 15 ng/mL and LOQs from 0.03 to 31 ng/mL ub.edu. More broadly, for HETE-related metabolites, ultra-high sensitivity with detection limits as low as 1 pg/mL has been achieved, alongside a wide linear quantification range extending from 1 pg/mL to 10,000 pg/mL creative-proteomics.com. Another comprehensive LC-MS/MS method designed for 26 polyunsaturated fatty acid (PUFA) metabolites, including this compound, reported a very high sensitivity of detection and analysis, with values between 0.6 and 155 pg nih.gov. For specialized pro-resolving mediators (SPMs), which share analytical challenges with this compound, LODs between 0.1 and 1.5 nM (0.18–2.7 pg on column) were reported, with LLOQs defined by a signal-to-noise ratio (S/N) ≥ 5 and an accuracy within ±20% of the nominal concentration frontiersin.org.

Specificity

The specificity of an analytical method ensures that the measured signal is uniquely attributed to the target analyte, this compound, without interference from co-eluting compounds or matrix components. LC-MS/MS, particularly when utilizing multiple-reaction monitoring (MRM) transitions, offers high specificity by monitoring unique precursor-to-product ion transitions for each analyte ub.edusciex.comlcms.czpayeshdarou.ir. The use of stable-isotope labeled internal standards is paramount for enhancing specificity and mitigating matrix effects and ion suppression, which can significantly impact the accuracy and precision of quantification in complex biological matrices ub.edufrontiersin.org. Validation efforts typically include specificity tests, confirming negligible interference from blank matrices at the retention time and mass transitions of this compound payeshdarou.irbiomedpharmajournal.org.

Accuracy and Precision

Accuracy refers to the closeness of measured values to the true concentration, while precision describes the reproducibility of measurements under defined conditions. Both are rigorously assessed using quality control (QC) samples prepared at various concentration levels (e.g., low, medium, high).

Accuracy: Acceptable criteria for accuracy often stipulate that the percentage error (RE %) or bias should not exceed ±20% of the nominal concentration, particularly at the LLOQ, and often ±15% at other QC levels frontiersin.orgnih.gov.

Precision: Both intra-day (within-run) and inter-day (between-run) precision are evaluated, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For many validated LC-MS/MS methods, the intra-day and inter-day precision are maintained within ±15% for most concentrations and within ±20% at the LLOQ frontiersin.orgpayeshdarou.irzefsci.commdpi.com. Some highly optimized methods for HETE-related metabolites report inter-assay CVs below 10%, indicating exceptional reproducibility creative-proteomics.com.

The table below summarizes typical performance characteristics observed in validated LC-MS/MS methods for this compound and similar eicosanoids.

Table 1: Typical Method Validation Performance Characteristics for this compound Quantification by LC-MS/MS

| Performance Characteristic | Typical Range/Criteria | Reference |

| Sensitivity | ||

| Limit of Detection (LOD) | 0.01 – 15 ng/mL | ub.edu |

| 0.18 – 2.7 pg (on column) | frontiersin.org | |

| Limit of Quantification (LOQ) | 0.03 – 31 ng/mL | ub.edu |

| S/N ≥ 5, Accuracy ±20% at LLOQ | frontiersin.org | |

| Specificity | High, negligible interference from matrix; achieved via MRM transitions and isotope-labeled internal standards | ub.edusciex.compayeshdarou.irbiomedpharmajournal.org |

| Accuracy | Bias within ±15% (other QC levels), ±20% (LLOQ) | frontiersin.orgpayeshdarou.irnih.gov |

| Precision | ||

| Intra-day CV/RSD | ≤ 15% (other QC levels), ≤ 20% (LLOQ) | frontiersin.orgpayeshdarou.irzefsci.commdpi.com |

| Inter-day CV/RSD | ≤ 15% (other QC levels), ≤ 20% (LLOQ); some methods <10% | creative-proteomics.comfrontiersin.orgpayeshdarou.irzefsci.commdpi.com |

| Extraction Recovery | 65% – 98% (SPE) | nih.gov |

| ~100 ± 15% (SPE step) | mdpi.com |

Pharmacological and Genetic Modulations of 5,6 Dihete in Experimental Systems

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is a critical enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), including 5,6-EET, into their corresponding diols, such as 5,6-DiHETE. Pharmacological inhibition of sEH is a prominent strategy to augment the levels of EETs, thereby enhancing their generally protective biological effects.

The inhibition of sEH effectively reduces the conversion of EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), leading to an accumulation of the epoxide precursors. This shift in the EET/DHET ratio is a hallmark of sEH inhibition. However, studies have indicated that 5,6-EET is a relatively poor substrate for sEH compared to other EET regioisomers (14,15-EET, 11,12-EET, and 8,9-EET).

In a study involving chronic administration of an sEH inhibitor to mice, a significant increase in the plasma EET/DHET ratios was observed, confirming target engagement. While the levels of other DHETs were substantially decreased, the impact on this compound and its precursor 5,6-EET was less pronounced. This is consistent with in vitro findings that demonstrate a lower rate of hydrolysis of 5,6-EET by sEH. One study in male mice treated with an sEH inhibitor, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), observed lower levels of 5,6-DiHETrE, a derivative of 5,6-EET, in the brain.

| Experimental System | sEH Inhibitor | Observed Effect on 5,6-EET/DiHETE Pathway |

| Male C57Bl/6J mice | t-AUCB | Lower levels of brain 5,6-DiHETrE |

| In vitro enzyme assays | Various inhibitors | 5,6-EET is a poor substrate for sEH, leading to less significant changes in its levels compared to other EETs. |

In models of cardiovascular disease, sEH inhibitors have been shown to lower blood pressure, reduce cardiac hypertrophy, and protect against ischemia-reperfusion injury. In the context of inflammatory diseases, sEH inhibition can attenuate inflammatory responses. Furthermore, in models of neuropathic pain, sEH inhibitors have demonstrated significant analgesic effects. The broad therapeutic window of sEH inhibitors underscores the importance of the EET pathway in maintaining physiological homeostasis.

Genetic Manipulation Models

The role of specific enzymes in the this compound metabolic pathway has been further investigated through the use of genetic manipulation models, primarily in mice. These models involve the deletion (knockout) or overexpression of genes encoding for key enzymes such as soluble epoxide hydrolase and lipoxygenases.

Studies utilizing mice with a genetic deletion of the sEH gene (Ephx2 knockout) have provided valuable insights that complement the findings from pharmacological inhibition. In sEH knockout mice, there is a general increase in the levels of various epoxy-fatty acids. Consistent with the enzymatic preference of sEH, the elevation of 5,6-EET and the reduction of this compound in these animals are less dramatic compared to the other EET regioisomers and their corresponding diols.

In cardiac tissue from sEH knockout mice, the levels of 14,15-EET, 11,12-EET, and 8,9-EET were significantly elevated, with corresponding reductions in their DHETs. However, the levels of 5,6-EET and this compound were comparable between the sEH knockout and wild-type mice, further supporting the notion that 5,6-EET is not a primary substrate for sEH.

| Genetic Model | Key Findings Related to 5,6-EET/DiHETE |

| sEH knockout (Ephx2-/-) mice | Levels of 5,6-EET and this compound in cardiac tissue are not significantly different from wild-type mice. |

| sEH knockout (Ephx2-/-) mice | Generally increased levels of other epoxy-fatty acids. |

Information regarding the specific impact of genetic manipulation of lipoxygenase (LOX) isoforms on this compound levels is limited in the currently available scientific literature. While studies on LOX overexpression and knockout models exist, they have primarily focused on the production of other lipid mediators, such as hydroxyeicosatetraenoic acids (HETEs) and leukotrienes. Further research is required to elucidate the direct role of specific LOX isoforms in the biosynthesis of this compound in vivo.

Dietary Interventions Modulating Precursor Availability (e.g., Eicosapentaenoic Acid Supplementation)

The biosynthesis of this compound is dependent on the availability of its precursor, eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. Dietary interventions that modulate the levels of EPA can, therefore, influence the production of this compound and its precursor, 5,6-EET.

Supplementation with EPA has been shown to increase the tissue and plasma concentrations of this fatty acid and its downstream metabolites. This increase in substrate availability can lead to enhanced production of EPA-derived epoxides, including 5,6-EET, by cytochrome P450 epoxygenases. Consequently, this can also lead to an increased formation of this compound.

In a study combining sEH inhibition with omega-3 enrichment in a transgenic mouse model (fat-1 mice, which can endogenously produce omega-3 fatty acids), beneficial effects on metabolic dysfunction in obesity were observed. This suggests that enhancing the precursor pool of omega-3 fatty acids, including EPA, can work synergistically with sEH inhibition to promote favorable biological outcomes.

| Dietary Intervention | Effect on Precursor Availability | Potential Impact on this compound Pathway |

| Eicosapentaenoic Acid (EPA) Supplementation | Increases tissue and plasma levels of EPA. | Enhanced availability of the precursor for the synthesis of 5,6-EET and subsequently this compound. |

| Omega-3 Fatty Acid Enrichment (fat-1 mice) | Endogenous production of omega-3 fatty acids, including EPA. | Increased substrate pool for the generation of EPA-derived lipid mediators. |

Emerging Research Directions and Future Perspectives on 5,6 Dihete Biology

Elucidation of Novel Receptors and Binding Partners

A key area of ongoing investigation is the identification and characterization of specific receptors and binding partners for 5,6-DiHETE. Current findings suggest that this compound isomers can interact with and activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses acs.orgacs.org. Specifically, 5(S),6(S)-DiHETE and 5(S),6(R)-DiHETE have demonstrated the ability to directly bind to and activate AHR, leading to transcriptional activity acs.orgacs.org.

Furthermore, 5(S),6(R)-DiHETE has been identified as an agonist for the CysLT1 Receptor (LTD4 receptor), a G protein-coupled receptor primarily known for mediating the effects of cysteinyl leukotrienes in inflammatory processes cenmed.com. The unique structure of the vicinal diol in 5(S),6(R)-DiHETE is critical for its binding to this receptor cenmed.com. More recently, this compound has been proposed as a novel endogenous antagonist for Transient Receptor Potential Vanilloid 4 (TRPV4), an ion channel involved in calcium signaling and various physiological functions, including vascular permeability and pain researchgate.net. This antagonism was observed to inhibit TRPV4 agonist-induced increases in intracellular Ca2+ researchgate.net.

While some studies have included this compound in screens for peroxisome proliferator-activated receptor delta (PPARδ) activation, its direct binding and specific activation mechanisms for PPARδ require further detailed investigation nih.gov. Future research will likely employ advanced biochemical and structural biology techniques to confirm and delineate the precise binding sites and downstream signaling cascades initiated by this compound at these and potentially other as-yet-undiscovered receptors.

Table 1: Identified Receptors and Binding Partners of this compound

| Receptor/Binding Partner | Key Bioactivity/Mechanism | Specificity/Notes |

| Aryl Hydrocarbon Receptor (AHR) | Direct binding and activation, leading to transcriptional activity. acs.orgacs.org | 5(S),6(S)-DiHETE and 5(S),6(R)-DiHETE isomers are active. acs.orgacs.org |

| CysLT1 Receptor (LTD4 receptor) | Agonist activity, leading to contraction of lung parenchyma cells. cenmed.com | 5(S),6(R)-DiHETE is active; vicinal diol structure is essential for binding. cenmed.com |

| Transient Receptor Potential Vanilloid 4 (TRPV4) | Endogenous antagonist, inhibiting intracellular Ca2+ elevation. researchgate.net | Novel finding, implications for vascular hyperpermeability. researchgate.net |

Comprehensive Dissection of Stereoisomer-Specific Bioactivities and Mechanisms

The biological activity of lipid mediators is often highly dependent on their specific stereochemical configuration. For this compound, a comprehensive understanding of its stereoisomer-specific bioactivities and underlying mechanisms is crucial. Research indicates that the 5(S),6(R)-DiHETE stereoisomer exhibits specific binding to the CysLT1 Receptor, a characteristic not shared by other stereoisomers of the agonist cenmed.com. This highlights the critical role of precise stereochemistry in receptor recognition and subsequent biological responses.

In studies evaluating endothelial barrier function, the specific this compound isomer tested (likely 5(S),6(R)-DiHETE, given its activity in other contexts) attenuated histamine-induced endothelial barrier disruption, whereas other tested isomers, including (±)8,9-DiHETE and 5(S),6(S)-DiHETE, did not inhibit this dysfunction nih.gov. This further underscores the differential biological effects of various this compound stereoisomers.

Interestingly, "aged" preparations of this compound isomers have been observed to produce enhanced AHR activation and increased binding affinity for the receptor acs.orgacs.org. This phenomenon suggests that the formation of geometric isomers within the conjugated triene region of these molecules may influence their AHR-mediated transcriptional activity, pointing to the complexity of stereoisomeric interconversions and their impact on biological function acs.orgacs.org. Future investigations will need to precisely synthesize and test individual stereoisomers to fully map their distinct bioactivities and elucidate the molecular mechanisms responsible for these differences.

Table 2: Stereoisomer-Specific Bioactivities of this compound

| Stereoisomer/Preparation | Receptor/Target | Bioactivity/Effect | Specificity/Notes |

| 5(S),6(R)-DiHETE | CysLT1 Receptor | Agonist, causes lung parenchyma cell contraction. cenmed.com | Specific vicinal diol structure essential for binding; other stereoisomers do not bind. cenmed.com |

| This compound (specific isomer tested) | Endothelial barrier function | Attenuates histamine-induced endothelial barrier disruption. nih.gov | (±)8,9-DiHETE, 5(S),6(S)-DiHETE, and other this compound isomers did not show this effect. nih.gov |

| "Aged" this compound isomers | Aryl Hydrocarbon Receptor (AHR) | Enhanced AHR activation and increased binding affinity. acs.orgacs.org | May involve formation of geometric isomers in the conjugated triene region. acs.orgacs.org |

Investigation of Endogenous Production and Regulation in Various Tissues and Physiological States

Understanding how this compound is endogenously produced and regulated across different tissues and physiological states is fundamental to appreciating its biological significance. This compound is primarily recognized as a cytochrome P450 (CYP)-catalyzed metabolite, potentially formed from eicosapentaenoic acid (EPA) through epoxidation at the α-5 double bond researchgate.netnih.govahajournals.org. It can also arise from the non-enzymatic hydrolysis of leukotriene A4 (LTA4), an unstable epoxide intermediate in arachidonic acid metabolism nih.gov.

Studies have begun to quantify this compound levels in various biological contexts. For instance, normal, non-inflamed mouse heart, liver, and kidney tissues have been reported to contain this compound concentrations in the range of approximately 30–70 pg/mg nih.gov. The production of this compound has been observed to increase significantly during the healing phase of murine colitis, suggesting a role in inflammatory resolution or tissue repair researchgate.netnih.gov.

Furthermore, pharmacological interventions and physiological stressors have been shown to influence this compound levels. High-intensity statin therapy, for example, has been associated with an upregulation of this compound, likely stemming from EPA metabolism, indicating a potential link to cardiovascular health and statin's pleiotropic effects ahajournals.orgahajournals.org. Similarly, exhaustive exercise has been found to increase circulating levels of this compound mdpi.com. Future research will aim to map the precise enzymatic pathways and regulatory mechanisms governing this compound synthesis and degradation in a wider array of tissues and disease states, and to correlate these changes with specific physiological outcomes.

Table 3: Endogenous Production and Regulation of this compound

| Aspect | Details | Source/Context |

| Production Pathways | Cytochrome P450 (CYP)-catalyzed metabolism of EPA. researchgate.netnih.govahajournals.org | Epoxidation at the α-5 double bond. researchgate.netnih.govahajournals.org |

| Non-enzymatic hydrolysis of Leukotriene A4 (LTA4). nih.gov | LTA4 is an unstable epoxide. nih.gov | |

| Normal Tissue Concentrations | ~30–70 pg/mg | Normal, non-inflamed mouse heart, liver, and kidney tissues. nih.gov |

| Regulation in Physiological States | Increased production during healing phase. researchgate.netnih.gov | Murine colitis. researchgate.netnih.gov |

| Upregulated levels. ahajournals.orgahajournals.org | High-intensity statin therapy in humans. ahajournals.orgahajournals.org | |

| Increased circulating levels. mdpi.com | After exhaustive exercise. mdpi.com |

Characterization of Transcellular Metabolic Pathways Involving this compound

The concept of transcellular metabolism, where lipid intermediates are synthesized in one cell type and then transferred to another for further enzymatic conversion, is critical for understanding the complexity of eicosanoid biosynthesis. This compound is implicated in such pathways. For instance, LTA4, an unstable epoxide, readily undergoes non-enzymatic hydrolysis to form 5,6-DiHETEs nih.gov. This suggests a scenario where LTA4 produced by one cell could be released and then spontaneously convert to this compound, which might subsequently be taken up or act on neighboring cells.

A significant transcellular pathway involving this compound is its conversion into specialized pro-resolving mediators (SPMs). Human 15-lipoxygenase-2 (h15-LOX-2) has been shown to convert 5S,6R-DiHETE into Lipoxin A4 (LxA4) escholarship.org. This demonstrates that this compound can serve as an intermediate in the biosynthesis of anti-inflammatory and pro-resolving lipids, potentially involving sequential enzymatic steps across different cell types. Further research is needed to fully characterize the specific cell-cell interactions, transport mechanisms, and enzymatic machinery involved in these transcellular routes, which could reveal novel therapeutic targets for modulating inflammatory and pro-resolving responses.

Integration of this compound into Broader Lipidomic and Metabolomic Network Analyses

The advent of high-throughput lipidomics and metabolomics technologies has enabled the comprehensive analysis of lipid profiles within biological systems, allowing for the integration of individual lipid mediators like this compound into larger molecular networks. This compound is routinely detected in targeted lipidomic and metabolomic analyses, particularly those focused on oxygenated polyunsaturated fatty acids (PUFAs) mdpi.comunil.chnih.gov.

Its inclusion in such analyses has already revealed its dynamic regulation in response to various physiological and pharmacological stimuli. For example, lipidomic studies have shown that this compound levels increase in plasma following exhaustive exercise mdpi.com and are upregulated in individuals undergoing high-intensity statin therapy ahajournals.orgahajournals.org. These findings suggest that this compound is an active participant in metabolic networks related to inflammation, cardiovascular health, and energy metabolism.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.